molecular formula C11H12F3NO2 B14167475 2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid

2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid

Cat. No.: B14167475
M. Wt: 247.21 g/mol
InChI Key: BCXGVVUDFMBXEM-UHFFFAOYSA-N
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Description

2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is an organic compound characterized by the presence of an amino group, a butyric acid backbone, and a trifluoromethyl-phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and optimization of reaction conditions to maximize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield nitro derivatives, while reduction of the trifluoromethyl group can yield difluoromethyl derivatives .

Scientific Research Applications

2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s ability to interact with hydrophobic pockets in proteins, while the amino group can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-4-(2-fluoromethyl-phenyl)-butyric acid
  • 2-Amino-4-(2-chloromethyl-phenyl)-butyric acid
  • 2-Amino-4-(2-bromomethyl-phenyl)-butyric acid

Uniqueness

2-Amino-4-(2-trifluoromethyl-phenyl)-butyric acid is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity, metabolic stability, and ability to interact with hydrophobic regions of target molecules, making it a valuable compound in various research and industrial applications .

Properties

Molecular Formula

C11H12F3NO2

Molecular Weight

247.21 g/mol

IUPAC Name

2-amino-4-[2-(trifluoromethyl)phenyl]butanoic acid

InChI

InChI=1S/C11H12F3NO2/c12-11(13,14)8-4-2-1-3-7(8)5-6-9(15)10(16)17/h1-4,9H,5-6,15H2,(H,16,17)

InChI Key

BCXGVVUDFMBXEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCC(C(=O)O)N)C(F)(F)F

Origin of Product

United States

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